9,10-Deepithio-9,10-didehydroacanthifolicin
Overview
Description
Okadaic acid is a polyether fatty acid toxin produced by several species of dinoflagellates, such as Prorocentrum and Dinophysis. It is known to accumulate in marine sponges and shellfish, leading to diarrhetic shellfish poisoning in humans. The compound has a molecular formula of C₄₄H₆₈O₁₃ and is a potent inhibitor of specific protein phosphatases, particularly serine/threonine phosphatases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of okadaic acid is complex due to its intricate structureOne notable synthetic route involves the use of benzyl ether as a protecting group, followed by a series of cyclization and oxidation reactions .
Industrial Production Methods: Industrial production of okadaic acid is not common due to its natural abundance in marine organisms. Extraction from marine sponges and dinoflagellates remains the primary method of obtaining this compound. The extraction process involves solvent extraction followed by chromatographic purification to isolate okadaic acid in its pure form .
Chemical Reactions Analysis
Types of Reactions: Okadaic acid undergoes various chemical reactions, including:
Oxidation: Okadaic acid can be oxidized to form different derivatives, which are often used in research to study its biological effects.
Reduction: Reduction reactions can modify the polyether structure, altering its biological activity.
Substitution: Substitution reactions, particularly at the hydroxyl groups, can lead to the formation of analogs with different properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Various alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of okadaic acid, each with unique biological activities .
Scientific Research Applications
Okadaic acid has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the inhibition of protein phosphatases and the resulting effects on cellular processes.
Biology: Okadaic acid is employed to investigate cellular signaling pathways, particularly those involving protein phosphorylation.
Medicine: The compound is used in cancer research to study tumor promotion and progression.
Mechanism of Action
Okadaic acid exerts its effects primarily by inhibiting serine/threonine protein phosphatases, specifically PP1 and PP2A. This inhibition leads to an increase in protein phosphorylation levels, disrupting various cellular processes. The compound’s hydrophobic backbone allows it to enter cells easily, where it binds to the catalytic subunits of the phosphatases, preventing their activity. This inhibition is associated with the hyperphosphorylation of tau protein, a hallmark of Alzheimer’s disease pathology .
Comparison with Similar Compounds
Dinophysistoxins: These are structurally related to okadaic acid and also produced by dinoflagellates. They share similar toxicological properties and mechanisms of action.
Microcystins: These are cyclic peptides produced by cyanobacteria and inhibit protein phosphatases, similar to okadaic acid.
Nodularins: Another group of cyclic peptides from cyanobacteria, nodularins also inhibit protein phosphatases.
Uniqueness of Okadaic Acid: Okadaic acid is unique due to its polyether structure and its potent inhibition of serine/threonine phosphatases. Its ability to induce specific cellular responses, such as tau hyperphosphorylation, makes it a valuable tool in neurodegenerative disease research. Additionally, its role in diarrhetic shellfish poisoning highlights its significance in food safety and public health .
Properties
IUPAC Name |
2-hydroxy-3-[11-hydroxy-2-[(E)-4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H68O13/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49)/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDVLZJODHBUFM-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)/C=C/C(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H68O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
805.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Okadaic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030441 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Readily soluble in many organic solvents, degrading in acid or base | |
Details | AIMS; Okadaic acid. Australian Inst Mar Sci, Australian Research Network for Algal Toxins (ARNAT). Available from, as of Jan 21, 2019: https://pandora.nla.gov.au/pan/61465/20060810-0000/www.aims.gov.au/arnat/arnat-00001.html | |
Record name | Okadaic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7243 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Microcystins, potent heptapeptide hepatotoxins produced by certain bloom-forming cyanobacteria, are strong protein phosphatase inhibitors. They covalently bind the serine/threonine protein phosphatases 1 and 2A (PP1 and PP2A), thereby influencing regulation of cellular protein phosphorylation. The paralytic shellfish poison, okadaic acid, is also a potent inhibitor of these PPs. Inhibition of PP1 and PP2A has a dualistic effect on cells exposed to okadaic acid or microcystin-LR, with both apoptosis and increased cellular proliferation being reported. | |
Details | Gehringer M et al; FEBS Lett 557 (1-3): 1-8 2004 | |
Record name | Okadaic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7243 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from dichloromethane/hexane; crystals from benzene-CHCl3, White crystals or powder | |
CAS No. |
78111-17-8 | |
Record name | Okadaic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7243 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Okadaic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030441 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171-175 °C; 164-166 °C, 164 - 166 °C | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1263 | |
Record name | Okadaic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7243 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1263 | |
Record name | Okadaic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030441 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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